molecular formula C16H15N5O3S B2354454 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1234990-61-4

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B2354454
CAS No.: 1234990-61-4
M. Wt: 357.39
InChI Key: OHGBVCJGECVERF-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiazole ring, an oxadiazole ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the acetamide group can be introduced through an acetylation reaction using acetic anhydride.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids through cyclization reactions.

    Coupling Reaction: The final step involves coupling the thiazole and oxadiazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted thiazoles or oxadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it could interfere with cellular pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide: can be compared with other heterocyclic compounds such as:

Uniqueness

This compound’s uniqueness lies in its combination of thiazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10(22)18-16-19-12(9-25-16)7-13(23)17-8-14-20-15(21-24-14)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGBVCJGECVERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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